Cas no 2228394-91-8 ((2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol)

(2,2-Dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol is a structurally complex heterocyclic compound featuring a fused pyrrolopyridine core with a substituted cyclopropane moiety. Its unique scaffold combines steric hindrance from the dimethylcyclopropyl group with the electronic properties of the methylpyrrolopyridine system, making it a valuable intermediate in medicinal chemistry and drug discovery. The hydroxymethyl group enhances solubility and provides a versatile handle for further functionalization. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and other targeted therapeutics, due to its rigid three-dimensional framework and potential for selective interactions with protein binding sites. Its stability and synthetic accessibility further contribute to its utility in research applications.
(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol structure
2228394-91-8 structure
Product Name:(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol
CAS No:2228394-91-8
MF:C14H18N2O
MW:230.305523395538
CID:6588969
PubChem ID:165610833
Update Time:2025-06-15

(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol
    • 2228394-91-8
    • EN300-1759458
    • (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol
    • Inchi: 1S/C14H18N2O/c1-13(2)8-14(13,9-17)11-7-16(3)12-10(11)5-4-6-15-12/h4-7,17H,8-9H2,1-3H3
    • InChI Key: NBTZUTOAOQLHKJ-UHFFFAOYSA-N
    • SMILES: OCC1(C2=CN(C)C3C2=CC=CN=3)CC1(C)C

Computed Properties

  • Exact Mass: 230.141913202g/mol
  • Monoisotopic Mass: 230.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38Ų

(2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol Pricemore >>

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Additional information on (2,2-dimethyl-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)methanol

Recent Advances in the Study of (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8)

The compound (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolopyridine scaffold and cyclopropyl methanol moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the product. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent cyclopropanation, achieving an overall yield of 65%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical and clinical studies.

Pharmacological evaluations have revealed that (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated IC50 values in the low nanomolar range for kinases such as JAK2 and TYK2, suggesting its potential as a therapeutic agent for autoimmune diseases and certain cancers. Furthermore, in vivo studies in murine models have shown favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-life, which are critical for further drug development.

Another significant finding comes from a recent collaborative study between academic and industry researchers, which explored the compound's mechanism of action at the molecular level. Using X-ray crystallography and molecular dynamics simulations, the team elucidated the binding interactions between the compound and its kinase targets. The results indicated that the cyclopropyl methanol group plays a crucial role in stabilizing the inhibitor-enzyme complex, providing insights for the design of next-generation derivatives with enhanced potency and selectivity.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as off-target effects and metabolic stability need to be addressed through further structural optimization. Current efforts are focused on modifying the pyrrolopyridine core and the cyclopropyl methanol side chain to improve drug-like properties while maintaining therapeutic efficacy. Preliminary data from these studies are expected to be published in the coming year.

In conclusion, (2,2-dimethyl-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}cyclopropyl)methanol (CAS: 2228394-91-8) represents a promising scaffold for the development of novel kinase inhibitors. Recent advances in its synthesis, pharmacological characterization, and mechanistic understanding have laid a solid foundation for future research. Continued efforts in structural optimization and preclinical evaluation will be essential to realize its full therapeutic potential.

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